ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of adamantane, pyrazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Adamantyl-Pyrazole Intermediate: This step involves the nitration of 1-adamantyl pyrazole to introduce the nitro group.
Coupling with Benzothiophene: The intermediate is then coupled with a benzothiophene derivative under specific conditions to form the desired product.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.
Industrial Applications: It may be used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl Pyrazole Derivatives: These compounds share the adamantyl and pyrazole moieties but lack the benzothiophene group.
Benzothiophene Esters: These compounds contain the benzothiophene moiety but do not have the adamantyl-pyrazole structure.
Uniqueness
ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H30N4O5S |
---|---|
Molecular Weight |
498.6g/mol |
IUPAC Name |
ethyl 2-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H30N4O5S/c1-2-34-24(31)20-17-5-3-4-6-19(17)35-23(20)26-22(30)21-18(29(32)33)13-28(27-21)25-10-14-7-15(11-25)9-16(8-14)12-25/h13-16H,2-12H2,1H3,(H,26,30) |
InChI Key |
JMILFSDIMJDRQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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